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Compound of Interest |

Compound Name: 2-(benzoyloxy)benzoic acid
CAS No.: 4578-66-9
Cat. No.: B458986
- 7

Executive Summary

2-(Benzoyloxy)benzoic acid (CAS: 552-94-3) is a critical impurity in aspirin manufacturing
and a key intermediate in the biosynthesis of salicinoids. Structurally, it represents the
esterification of salicylic acid's phenolic hydroxyl group with benzoic acid.

In drug development and quality control, this compound acts as a significant interference due
to its structural homology with Aspirin (the acetyl analog) and Salsalate (the salicyl analog).
This guide delineates the specific electrospray ionization (ESI) fragmentation patterns that
distinguish 2-(benzoyloxy)benzoic acid from these "alternative" salicylates, providing a self-
validating protocol for its identification.

Chemical Identity & Structural Context

Before analyzing the fragmentation, it is essential to establish the structural differences driving
the mass spectral behavior.
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Common Structure Monoisotop
Compound L Formula MW (Da) .
Name Description ic Mass
2- Benzoic ester
Target .
(Benzoyloxy) of Salicylic C14H1004 242.23 242.0579
Product ) ) )
benzoic acid acid
Acetic ester
Alternative A Aspirin of Salicylic CoHsOa4 180.16 180.0423
acid
Salicylic ester
Alternative B Salsalate of Salicylic C14H1005 258.23 258.0528
acid

Experimental Protocol: ESI-MS/MS Conditions

To replicate the fragmentation patterns described below, the following instrument parameters

are recommended. These conditions favor the formation of diagnostic product ions via collision-

induced dissociation (CID).

« lonization Source: Electrospray lonization (ESI)[1]

o Polarity: Negative Mode (ESI-) is preferred for sensitivity; Positive Mode (ESI+) provides

complementary structural confirmation.

» Capillary Voltage: 2.5 — 3.0 kV (Negative); 3.5 kV (Positive).

o Cone Voltage: 20-30 V (Optimized to prevent in-source fragmentation).

o Collision Energy (CE): Ramp 10—40 eV.

e Solvent System: Acetonitrile/Water (50:50) + 0.1% Formic Acid (for ESI+) or 5 mM
Ammonium Acetate (for ESI-).

Fragmentation Analysis & Mechanism
A. Negative lon Mode (ESI-)
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The negative mode provides the most distinct fingerprint for 2-(benzoyloxy)benzoic acid due
to the stability of the carboxylate anion.

e Precursor lon: [M-H]~ at m/z 241.
e Primary Fragment (Base Peak):m/z 121 (Benzoate ion).
e Secondary Fragment:m/z 137 (Salicylate ion).

Mechanism: Unlike aliphatic esters, the fragmentation of 2-(benzoyloxy)benzoic acid is driven
by an ortho-effect. The proximity of the carboxylate group to the ester linkage facilitates a
nucleophilic attack or rearrangement.

o Pathway A (Dominant): The molecular ion loses a neutral salicylic ketene/lactone moiety
(120 Da). This specific neutral loss is characteristic of ortho-substituted benzoates, leaving
the stable benzoate anion (m/z 121).

o Pathway B (Competitive): Hydrolytic cleavage of the ester bond yields the salicylate anion
(m/z 137) and neutral benzoic acid (122 Da).

B. Positive lon Mode (ESI+)

e Precursor lon: [M+H]* at m/z 243.
e Diagnostic Fragment:m/z 105 (Benzoyl cation, Ph-CO*).

e Mechanism: Protonation occurs at the ester carbonyl. Inductive cleavage releases the stable
acylium ion (benzoyl cation) at m/z 105, a hallmark of benzoyl esters.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways in Negative ESI
mode, highlighting the "Ortho-Effect" that distinguishes this compound.
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Caption: Competitive fragmentation pathways of 2-(benzoyloxy)benzoic acid in ESI(-) mode.
Pathway A (Red) is diagnostic.

Comparative Performance: Product vs. Alternatives

The table below summarizes the key mass spectral features that allow for the "self-validating"
differentiation of 2-(benzoyloxy)benzoic acid from its closest analogs.

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b458986?utm_src=pdf-body-img
https://www.benchchem.com/product/b458986?utm_src=pdf-body
https://www.benchchem.com/product/b458986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b458986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Feature

2-
(Benzoyloxy)benzoic
Acid

Aspirin (Alternative
A)

Salsalate
(Alternative B)

Precursor (ESI-)

m/z 241

m/z 179

m/z 257

Primary Fragment

m/z 121 (Benzoate)

m/z 137 (Salicylate)

m/z 137 (Salicylate)

Specific Neutral Loss

120 Da (Salicylic

Ketene)

42 Da (Ketene)

120 Da (Salicylic

Ketene)

Diagnostic Marker

Presence of Benzoate
(121) distinguishes it
from Salsalate.[2][3][4]

Loss of 42 Da is

unique to the acetyl

group.

High mass (257) +

absence of m/z 121.

Positive Mode Marker

m/z 105 (Benzoyl

cation)

m/z 43 (Acetyl cation -

often low mass cutoff)

m/z 121 (Salicyloyl

cation)

Causality & Logic:

¢ Vs. Aspirin: The mass shift of +62 Da (Phenyl vs Methyl) is the primary filter. However, in

complex matrices, source fragmentation of 2-(benzoyloxy)benzoic acid can yield m/z 137,

mimicking Aspirin. Crucial Check: Look for the m/z 121 peak. Aspirin cannot generate a

benzoate ion (m/z 121); only 2-(benzoyloxy)benzoic acid can.

e Vs. Salsalate: Both compounds lose the 120 Da neutral fragment.[4] The distinction lies in

the remaining ion. Salsalate leaves a Salicylate ion (m/z 137), whereas 2-

(benzoyloxy)benzoic acid leaves a Benzoate ion (m/z 121).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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